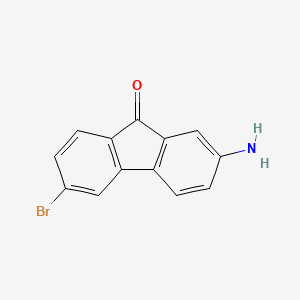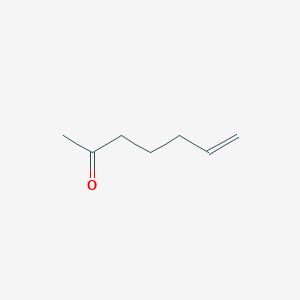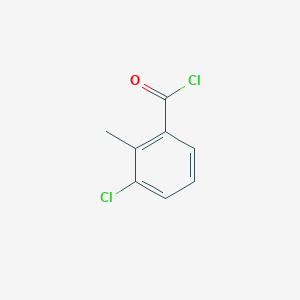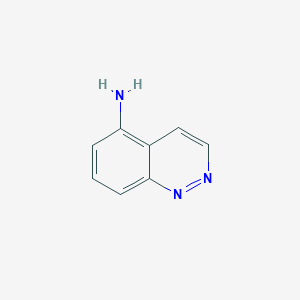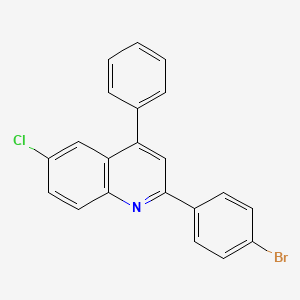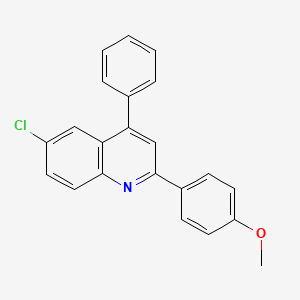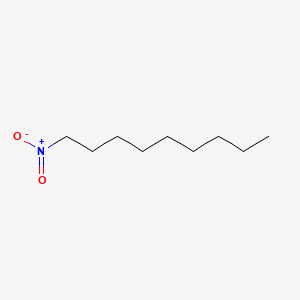
1-Nitrononane
Descripción general
Descripción
1-Nitrononane is a chemical compound with the molecular formula C9H19NO2 . It has a molecular weight of 173.25 g/mol . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The molecular structure of this compound consists of a nine-carbon chain with a nitro group attached to one end . The compound contains a total of 30 bonds, including 11 non-Hydrogen bonds, 2 multiple bonds, 8 rotatable bonds, 2 double bonds, and 1 nitro group .
Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, nitro compounds in general are known to undergo a variety of reactions. These include reduction to amines, reactions with nucleophiles, and participation in C–H functionalization .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 173.25 g/mol . It has a XLogP3 value of 4.3, indicating its lipophilicity . The compound has no Hydrogen bond donors but has 2 Hydrogen bond acceptors . It also has 7 rotatable bonds . The compound is solid at room temperature .
Aplicaciones Científicas De Investigación
Heterocyclic Compound Synthesis
1-Nitrononane, as a type of nitrone, is utilized in the synthesis of various heterocyclic compounds. Nitrones are known for their [3+2]-dipolar cycloaddition reactivity, useful in creating isoxazolines and isoxazolidines. They undergo diverse transformations to form heterocycles like dihydro- and tetrahydro-1,2-oxazines, azabicyclooctanes, isoindoles, aminoindanones, and isoquinolones. This breadth of applications underscores nitrones' significance as reactive intermediates in organic chemistry (Anderson, 2016).
Solid-Phase Organic Synthesis
Nitrones, including this compound, are applied in 1,3-dipolar cycloaddition reactions on solid supports, a crucial method in solid-phase organic synthesis. This process leads to the creation of isoxazolidines and isoxazolines, further undergoing various transformations. This application highlights the versatility of nitrones in organic synthesis (Rück-Braun, Freysoldt, & Wierschem, 2005).
Polycyclic Alkaloid Synthesis
This compound, as part of the nitrone family, is instrumental in synthesizing intermediates for polycyclic alkaloids. Its reactions lead to the formation of amino alcohols, which are precursors for creating the azabicyclic core of various alkaloids, such as those found in Stemona plants (Cid et al., 2004).
Fluorescent Chemosensor Development
1-Nitronyl nitroxide derivatives of this compound can act as off–on fluorescent chemosensors, particularly for metal ions like Cu2+. These compounds exhibit high selectivity and sensitivity, demonstrating their potential in analytical chemistry and environmental monitoring (Han, Wang, & Wang, 2014).
Battery Cathode Material
1-Nitronaphthalene, closely related to this compound, has been researched as a cathode material for magnesium reserve batteries. Its combination with conductive materials like acetylene black enhances battery performance, indicating its potential in energy storage applications (Thirunakaran et al., 1996).
Polymer Chemistry
In the realm of polymer chemistry, nitrones like this compound are recognized for their multifunctional capabilities. Their application in macromolecular synthesis is emerging, with potential for wide-ranging implications in material science (Wong, Junkers, & Barner‐Kowollik, 2011).
Direcciones Futuras
Propiedades
IUPAC Name |
1-nitrononane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO2/c1-2-3-4-5-6-7-8-9-10(11)12/h2-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAIRUATTZJOIQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10498919 | |
| Record name | 1-Nitrononane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10498919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2216-21-9 | |
| Record name | 1-Nitrononane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2216-21-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Nitrononane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10498919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Benzene, [[(3-bromo-2-propynyl)oxy]methyl]-](/img/structure/B3049750.png)

